Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Overview
Description
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a chemical compound with the CAS Number: 61260-15-9 . It has a molecular weight of 242.17 and is typically stored under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Synthesis Analysis
This compound is used as a reagent in the synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one . This is an inhibitor of both PARP-1 AND PARP-2 that shows standalone activity against BRCA1-deficient breast cancer cell lines .Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate . The InChI code is 1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 .Chemical Reactions Analysis
As a reagent, this compound is used in the synthesis of 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one . This synthesized compound is an inhibitor of both PARP-1 AND PARP-2 and shows standalone activity against BRCA1-deficient breast cancer cell lines .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 242.17 . The compound should be stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approaches : Research has shown various methods for synthesizing dimethyl phosphonate derivatives. For instance, Alizadeh and Yavari (2005) demonstrated the synthesis of a stable dimethyl phosphonate derivative obtained through specific chemical reactions involving dibenzoylacetylene and other reagents (Alizadeh & Yavari, 2005).
- Reactivity with Amines : Budzisz, Nawrot, and Małecka (2001) investigated the reactivity of certain dimethyl phosphonate derivatives with primary aliphatic amines, leading to compounds with potential antibacterial properties (Budzisz, Nawrot, & Małecka, 2001).
Antimicrobial Properties
- Antibacterial Activity : Dimethyl phosphonate derivatives have shown antimicrobial properties. For example, the study by Reddy et al. (2009) synthesized compounds that exhibited higher antimicrobial activity than standard references (Reddy et al., 2009).
Applications in Organic Synthesis
- Synthesis of Complex Organic Molecules : Milen et al. (2016) demonstrated the use of dimethyl phosphonates in the synthesis of complex organic molecules, highlighting their role in practical and efficient synthesis methods (Milen et al., 2016).
- Formation of Cyclic Phosphonates : The study by Cheong, Duncanson, and Griffiths (2008) explored the cyclization reactions of benzoylphosphonates, leading to the formation of cyclic phosphonates, indicating the versatility of dimethyl phosphonates in organic synthesis (Cheong, Duncanson, & Griffiths, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of certain compounds that inhibit parp-1 and parp-2 , suggesting that it may interact with these targets or related biochemical pathways.
Mode of Action
As a reagent, it likely interacts with other compounds during synthesis to form new compounds with distinct properties .
Biochemical Pathways
The compound it helps synthesize is known to inhibit parp-1 and parp-2 , which are involved in DNA repair and genomic stability.
Result of Action
The compound it helps synthesize has standalone activity against brca1-deficient breast cancer cell lines , suggesting potential anticancer effects.
Action Environment
It is recommended to be stored under an inert atmosphere at 2-8°c , indicating that temperature and oxygen exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP-1 and PARP-2) . These enzymes are involved in DNA repair processes, and their inhibition can lead to cell death in cancer cells with defective DNA repair mechanisms. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. This interaction is crucial for its role in cancer therapy, particularly in targeting BRCA1-deficient breast cancer cell lines .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, particularly those deficient in BRCA1, the compound induces cell death by inhibiting DNA repair enzymes . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death pathways. Additionally, the compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes involved in DNA repair . By binding to the active sites of PARP-1 and PARP-2, the compound inhibits their enzymatic activity, preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, which can trigger cell death pathways such as apoptosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and inert atmosphere . Its stability and activity may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell death . The compound interacts with enzymes such as PARP-1 and PARP-2, which are crucial for the repair of DNA damage. By inhibiting these enzymes, the compound affects the metabolic flux of DNA repair pathways, leading to the accumulation of DNA damage and triggering cell death pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can interact with its target enzymes. Post-translational modifications and targeting signals may play a role in its localization, ensuring that it reaches the sites where it can effectively inhibit DNA repair enzymes and induce cell death .
Properties
IUPAC Name |
3-dimethoxyphosphoryl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKUNQAVGWOYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455870 | |
Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-15-9 | |
Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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